N-(3,4-dichlorophenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
説明
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O2/c1-11-9-17(22-12(2)21-11)26-14-5-7-24(8-6-14)18(25)23-13-3-4-15(19)16(20)10-13/h3-4,9-10,14H,5-8H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNUQBIQDWNXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,4-dichlorophenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(3,4-dichlorophenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is , with a molecular weight of 395.28 g/mol. The compound features a piperidine ring, a dichlorophenyl group, and a pyrimidine derivative, which are crucial for its biological activity.
Research indicates that this compound acts primarily as an antagonist at cannabinoid receptors, particularly the CB1 receptor. This receptor is involved in various physiological processes such as pain modulation and appetite regulation. The ability of this compound to inhibit CB1 receptor activity suggests potential applications in managing conditions like obesity and chronic pain.
Anticancer Properties
N-(3,4-dichlorophenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide has shown promising results in anti-cancer research. Studies have demonstrated its anti-angiogenic properties, which inhibit the formation of new blood vessels that tumors require for growth. Additionally, it has been investigated for its role in DNA cleavage studies, indicating a potential mechanism for inducing cancer cell apoptosis.
Interaction with Biological Targets
The compound's interaction with various biological targets has been extensively studied. Notable findings include:
| Target | Effect | Reference |
|---|---|---|
| CB1 Receptor | Antagonist activity | |
| DNA | Induces cleavage | |
| Angiogenesis Factors | Inhibitory effects |
Case Studies
Several studies have highlighted the biological efficacy of N-(3,4-dichlorophenyl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide:
- Study on Cannabinoid Receptor Antagonism : A study demonstrated that the compound effectively blocked CB1 receptor signaling pathways in vitro, resulting in reduced appetite and altered pain perception in animal models.
- Anti-Angiogenic Activity : In a cancer model, this compound inhibited endothelial cell proliferation and migration, crucial steps in angiogenesis. These effects were attributed to its ability to disrupt vascular endothelial growth factor (VEGF) signaling pathways.
- DNA Cleavage Studies : Research involving DNA cleavage assays indicated that the compound could induce double-strand breaks in cancer cells, leading to apoptosis through the activation of cellular stress response pathways.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The target compound shares structural homology with several derivatives, differing primarily in the substituents on the piperidine ring. Key analogs include:
Pharmacokinetic Considerations
- Pyrimidinyloxy Group : The 2,6-dimethylpyrimidine moiety could enhance metabolic stability and solubility compared to brominated or benzimidazolone analogs, as methyl groups often reduce oxidative degradation .
- Dichlorophenyl Motif : Common in both pharmaceuticals (e.g., sertraline intermediates, ) and pesticides, this group balances lipophilicity and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
